B612978 (S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid hydrobromide CAS No. 141899-12-9

(S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid hydrobromide

Cat. No.: B612978
CAS No.: 141899-12-9
M. Wt: 183.2
InChI Key:
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Description

(S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid hydrobromide is a useful research compound. Molecular weight is 183.2. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activity

  • (S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid hydrobromide derivatives have demonstrated significant antimicrobial activity. Specifically, some synthesized compounds showed effectiveness against Staphylococcus aureus and Mycobacterium luteum, as well as antifungal properties against Candida tenuis and Aspergillus niger (Mickevičienė et al., 2015).

Structural Analysis

  • The structure of a derivative of this compound was analyzed using X-ray crystallography, contributing to our understanding of its stereochemistry. This analysis confirmed a (2S, 3R)-configuration (Nakamura et al., 1976).

Metabolites Study

  • Metabolites of the bird's nest fungus Nidula niveo-tomentosa were studied, revealing a variety of phenolic metabolites including compounds related to (S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid (Ayer & Singer, 1980).

Organic Synthesis Process

  • A solvent-free process was developed for the synthesis of 4-(4-hydroxyphenyl)butanoic acid, a key intermediate in the synthesis of related compounds. This highlights its role in facilitating environmentally friendly synthesis methods (Delhaye et al., 2006).

Pharmacological Evaluation

  • Some analogues of (S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid were synthesized and evaluated for their pharmacological properties, particularly their affinity for GABAB receptors (Berthelot et al., 1987).

Biochemical Analysis

Biochemical Properties

The role of (S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid hydrobromide in biochemical reactions is not fully understood. It is known that tyrosine, a similar compound, plays a crucial role in various biochemical processes. Tyrosine can be modified by different enzymes to yield specific types of tyrosine-derived metabolites .

Cellular Effects

Tyrosine, a similar compound, is known to play a role in many key cellular processes such as cytoskeleton remodeling, cell motility and adhesion, receptor endocytosis, autophagy, DNA damage response, and apoptosis .

Molecular Mechanism

The molecular mechanism of this compound is not well-understood. Tyrosine, a similar compound, is known to be involved in various molecular mechanisms. For instance, tyrosine hydroxylase, an enzyme that catalyzes the conversion of tyrosine into L-DOPA, plays a crucial role in the biosynthesis of catecholamines .

Temporal Effects in Laboratory Settings

A semi-organic L-tyrosine hydrobromide nonlinear optical single crystal has been harvested using slow evaporation solution technique (SEST) at atmospheric conditions .

Dosage Effects in Animal Models

Studies on L-tyrosine, a similar compound, have shown that it does not therapeutically modulate dysfunctional skeletal muscles in nemaline myopathy animal models with dominant ACTA1 mutations .

Metabolic Pathways

Tyrosine, a similar compound, is known to be involved in various metabolic pathways, including catecholamine biosynthesis, thyroid hormone biosynthesis, and tyrosine degradation .

Transport and Distribution

Tyrosine, a similar compound, is known to be transported and distributed within cells and tissues through various transporters and binding proteins .

Subcellular Localization

Tyrosine, a similar compound, is known to be localized in various subcellular compartments, depending on its function .

Properties

IUPAC Name

(2S)-2-amino-4-(4-hydroxyphenyl)butanoic acid;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3.BrH/c11-9(10(13)14)6-3-7-1-4-8(12)5-2-7;/h1-2,4-5,9,12H,3,6,11H2,(H,13,14);1H/t9-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URCVTTXLQQVTHD-FVGYRXGTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCC(C(=O)O)N)O.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1CC[C@@H](C(=O)O)N)O.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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